![molecular formula C7H15N3O B1326653 2-(Piperidin-4-yl)acetohydrazide CAS No. 98430-74-1](/img/structure/B1326653.png)
2-(Piperidin-4-yl)acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of 2-(Piperidin-4-yl)acetohydrazide derivatives has been explored in various studies. In one study, a series of N-substituted derivatives were synthesized through a multi-step process starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, leading to the formation of ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This compound was then converted into 1-(phenylsulfonyl)piperidin-4-carbohydrazide and subsequently into the target compounds by reacting with different N-aralkyl/aryl substituted 2-bromoacetamides . Another study focused on the reactions of 2-piperidylacetohydrazides with various esters to produce tricyclic heterocycles, demonstrating the versatility of 2-piperidylacetohydrazides in synthesizing complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the structure of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was confirmed by single-crystal X-ray diffraction studies, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom .
Chemical Reactions Analysis
This compound derivatives have been shown to undergo a variety of chemical reactions. For example, they can react with thioglycolic acid to produce 2-(N-acetoarylsulfonylhydrazide)-2-thiazolin-4-ones and their corresponding thiazolo[2,3-a]pyridine derivatives . These reactions highlight the reactivity of the hydrazide group and its utility in synthesizing fused heterocycles with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been studied using different analytical techniques. The thermal properties of the compounds were investigated using thermogravimetric analysis, which showed stability in a specific temperature range . Additionally, the development and validation of an HPLC-DAD method for the determination of piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in a 1% solution were reported, indicating the importance of analytical methods in assessing the quality of these compounds .
Scientific Research Applications
Anti-Cancer Activity
Research has demonstrated the potential of derivatives of "2-(Piperidin-4-yl)acetohydrazide" in anti-cancer therapy. Al-Said et al. (2011) synthesized novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives from "this compound," exhibiting significant in-vitro anticancer activity against the human breast cancer cell line MCF7. Some compounds showed better activity than the reference drug Doxorubicin, highlighting their potential as anti-breast cancer agents (Al-Said et al., 2011).
Anti-Arrhythmic Activity
The compound's derivatives have also been explored for their anti-arrhythmic activities. Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, showing significant anti-arrhythmic activity. This suggests a potential application in the treatment of arrhythmias, contributing to cardiovascular pharmacotherapy (Abdel‐Aziz et al., 2009).
Antibacterial Activity
In the realm of antimicrobial research, "this compound" derivatives have demonstrated efficacy against bacterial infections. Khalid et al. (2016) synthesized N-substituted derivatives of "2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide," which exhibited moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria. This underscores the potential of these compounds in developing new antibacterial agents (Khalid et al., 2016).
Antimicrobial Activity
Further extending its applications in antimicrobial therapy, Vankadari et al. (2013) synthesized novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles with significant antibacterial and moderate antifungal activity. These findings highlight the versatility of "this compound" derivatives in targeting various microbial pathogens (Vankadari et al., 2013).
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The importance of the piperidine nucleus in the field of drug discovery has been highlighted in recent studies . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-piperidin-4-ylacetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-10-7(11)5-6-1-3-9-4-2-6/h6,9H,1-5,8H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNYOKDCUXZGCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649194 |
Source
|
Record name | 2-(Piperidin-4-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98430-74-1 |
Source
|
Record name | 2-(Piperidin-4-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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